![molecular formula C21H24N2O2 B241940 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B241940.png)
5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. This compound is a tricyclic antidepressant that has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the inhibition of serotonin and norepinephrine reuptake, which leads to an increase in the levels of these neurotransmitters in the brain. Additionally, this compound has been found to modulate various neurotransmitter receptors, including the serotonin 5-HT2A receptor and the α2-adrenergic receptor. These effects contribute to the antidepressant and anxiolytic properties of the compound.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a number of biochemical and physiological effects. These include an increase in the levels of serotonin and norepinephrine in the brain, as well as the modulation of various neurotransmitter receptors. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its unique mechanism of action. This makes it a promising candidate for the treatment of various neurological disorders, and it may also have applications in other areas of medicine. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of new synthetic methods that are more efficient and scalable than the current method. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders. Finally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves a series of chemical reactions. The starting material for the synthesis is 2-naphthol, which is first reacted with ethyl bromide to form the ethyl ether derivative. This derivative is then reacted with methylamine to form the corresponding amine. The final step involves cyclization of the amine with a ketone to form the tricyclic compound.
Wissenschaftliche Forschungsanwendungen
Research on 5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has primarily focused on its potential use as a treatment for various neurological disorders. Studies have shown that this compound has a unique mechanism of action that involves the inhibition of serotonin and norepinephrine reuptake, as well as the modulation of various neurotransmitter receptors. These effects make it a promising candidate for the treatment of depression, anxiety, and other mood disorders.
Eigenschaften
Produktname |
5-Ethyl-2-(2-hydroxy-1-naphthyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one |
---|---|
Molekularformel |
C21H24N2O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
5-ethyl-2-(2-hydroxynaphthalen-1-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H24N2O2/c1-3-21-12-22-10-20(2,19(21)25)11-23(13-21)18(22)17-15-7-5-4-6-14(15)8-9-16(17)24/h4-9,18,24H,3,10-13H2,1-2H3 |
InChI-Schlüssel |
FWYHSWWEJAATFT-UHFFFAOYSA-N |
SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC5=CC=CC=C54)O)C |
Kanonische SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC5=CC=CC=C54)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.